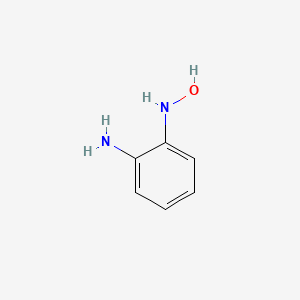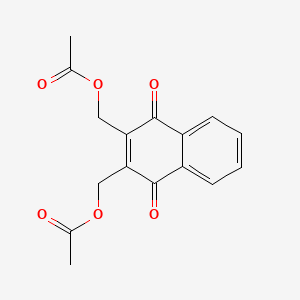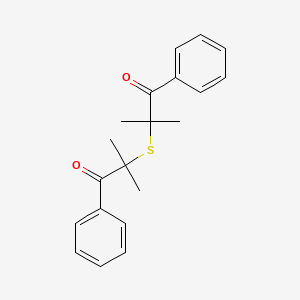![molecular formula C10H22NO6P B14657374 Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate CAS No. 52322-18-6](/img/structure/B14657374.png)
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and an alkylating agent. One common method is the reaction of diethyl phosphite with ethyl chloroformate and an amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The compound may mimic the natural substrate of the enzyme, thereby blocking its activity and leading to downstream effects on metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(methoxycarbonyl)amino]methoxy}ethyl)phosphonate
- Diethyl (2-{[(ethoxycarbonyl)amino]ethoxy}ethyl)phosphonate
Uniqueness
Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
52322-18-6 |
|---|---|
Fórmula molecular |
C10H22NO6P |
Peso molecular |
283.26 g/mol |
Nombre IUPAC |
ethyl N-(2-diethoxyphosphorylethoxymethyl)carbamate |
InChI |
InChI=1S/C10H22NO6P/c1-4-15-10(12)11-9-14-7-8-18(13,16-5-2)17-6-3/h4-9H2,1-3H3,(H,11,12) |
Clave InChI |
KUJVNGJFZLBVEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCOCCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



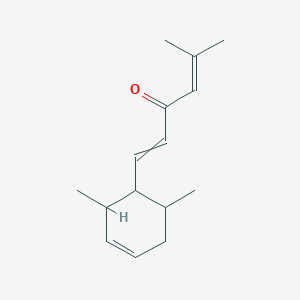
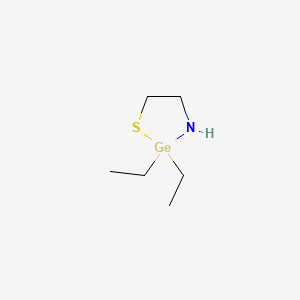

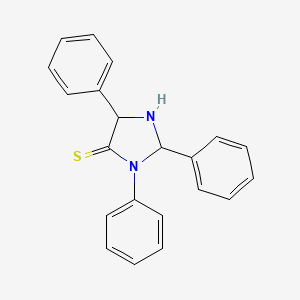
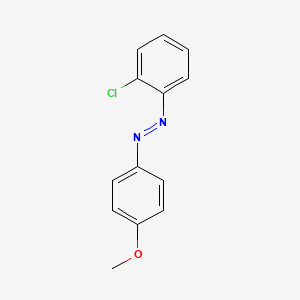



![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
